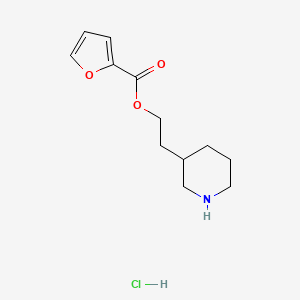
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Cholesterogenesis
- 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride derivatives have demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis (Prugh et al., 1990).
Synthesis of Heterocyclic Compounds
- This compound is involved in the synthesis of various heterocyclic derivatives, including 1,6-diazanaphthalene and pyrano[2,3-b]pyridine, which have potential applications in organic chemistry and drug development (Harb et al., 1989).
Fluorinated Compounds Synthesis
- It plays a role in the synthesis of fluorinated fused heterocyclic compounds, which are significant in the development of new materials and pharmaceuticals (Wang et al., 2012).
Pharmacology and Antibacterial Activity
- Some derivatives of 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride have been explored for their potential pharmacological properties, including antibacterial activities (Anusevičius et al., 2014).
Corrosion Inhibition
- Pyran derivatives, including those related to 2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, have been studied for their effectiveness in corrosion inhibition, particularly in acid environments, which has applications in materials science and engineering (Saranya et al., 2020).
Angiotensin Converting Enzyme Inhibition
- Some analogues of this compound have been identified as angiotensin converting enzyme inhibitors, suggesting potential use in the management of hypertension (Maneesh & Chakraborty, 2018).
Anti-Tumor Activity
- Certain derivatives of this compound have shown anti-tumor activity, particularly against HeLa cells, indicating potential applications in cancer research (Wang et al., 2011).
Propiedades
IUPAC Name |
2-piperidin-3-ylethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c15-13(12-4-7-16-8-5-12)17-9-3-11-2-1-6-14-10-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBDMHQTXCEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)






